Cas no 1291970-65-4 (1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine)

1-(2S)-Pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine is a chiral piperazine derivative featuring a pyrrolidine-2-carbonyl moiety and a 1,3-thiazol-2-yl substituent. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The stereocenter at the 2-position of the pyrrolidine ring enhances its utility in enantioselective applications. The thiazole group contributes to its ability to engage in hydrogen bonding and π-stacking interactions, making it valuable for drug discovery and ligand design. Its well-defined structure and functional groups allow for further derivatization, supporting research in protease inhibition and receptor modulation. Suitable for use under controlled laboratory conditions.
1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine structure
1291970-65-4 structure
商品名:1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine
CAS番号:1291970-65-4
MF:C12H18N4OS
メガワット:266.362520694733
CID:5168406
PubChem ID:28161011

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-[(2S)-PYRROLIDINE-2-CARBONYL]-4-(1,3-THIAZOL-2-YL)PIPERAZINE
    • Methanone, (2S)-2-pyrrolidinyl[4-(2-thiazolyl)-1-piperazinyl]-
    • 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine
    • インチ: 1S/C12H18N4OS/c17-11(10-2-1-3-13-10)15-5-7-16(8-6-15)12-14-4-9-18-12/h4,9-10,13H,1-3,5-8H2/t10-/m0/s1
    • InChIKey: WCQJTNNTCAJNEC-JTQLQIEISA-N
    • ほほえんだ: S1C=CN=C1N1CCN(C([C@@H]2CCCN2)=O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 307
  • トポロジー分子極性表面積: 76.7
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-149093-1.0g
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
1g
$1029.0 2023-06-08
Enamine
EN300-149093-5.0g
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
5g
$2981.0 2023-06-08
Enamine
EN300-149093-10.0g
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
10g
$4421.0 2023-06-08
Enamine
EN300-149093-2500mg
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
2500mg
$2014.0 2023-09-28
Enamine
EN300-149093-50mg
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
50mg
$864.0 2023-09-28
Enamine
EN300-149093-1000mg
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
1000mg
$1029.0 2023-09-28
Enamine
EN300-149093-0.05g
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
0.05g
$864.0 2023-06-08
Enamine
EN300-149093-2.5g
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
2.5g
$2014.0 2023-06-08
Enamine
EN300-149093-500mg
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
500mg
$987.0 2023-09-28
Enamine
EN300-149093-5000mg
1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine
1291970-65-4
5000mg
$2981.0 2023-09-28

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 関連文献

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazineに関する追加情報

Introduction to 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine (CAS No. 1291970-65-4)

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine is a meticulously designed heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1291970-65-4, represents a sophisticated fusion of pyrrolidine and piperazine moieties, both of which are well-documented scaffolds in medicinal chemistry. The presence of a thiazole ring at the 4-position further enhances its pharmacological potential, making it a promising candidate for various therapeutic applications.

The stereochemical configuration at the 2-position of the pyrrolidine ring, specifically the (2S) configuration, is a critical feature that influences the compound's biological activity. The precise stereochemistry of chiral centers is often pivotal in determining the efficacy and selectivity of drug candidates. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to optimize pharmacokinetic profiles and minimize off-target effects. The synthesis and characterization of 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine exemplify this trend toward precision-driven drug discovery.

From a chemical perspective, 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine exhibits intriguing electronic and steric properties due to its hybrid structure. The interplay between the pyrrolidine, piperazine, and thiazole components creates a molecular framework that can interact with biological targets in multiple ways. This complexity is particularly advantageous in designing molecules with enhanced binding affinity and reduced susceptibility to metabolic degradation. The compound's potential to act as a modulator of enzyme activity or receptor interaction has been explored in several preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking simulations have been instrumental in understanding how 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine interacts with proteins such as kinases, GPCRs, and ion channels. These studies have revealed that the compound's structural features are well-suited for binding to targets involved in neurological disorders, inflammation, and cancer. The thiazole moiety, in particular, has been identified as a key pharmacophore that contributes to its bioactivity.

In the realm of drug development, 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine has shown promise as an intermediate in the synthesis of more complex pharmacophores. Its versatile structure allows for further functionalization, enabling chemists to explore novel derivatives with tailored properties. The compound's role as a building block aligns with the broader trend toward modular drug design, where preclinical candidates are assembled from prevalidated fragments or scaffolds. This approach not only accelerates the drug discovery process but also enhances the likelihood of success in clinical trials.

The synthesis of 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include asymmetric hydrogenation to establish the stereochemistry at the pyrrolidine ring, followed by nucleophilic substitution reactions to introduce the thiazole moiety. The use of advanced catalytic systems has enabled these transformations to be carried out under mild conditions with high enantioselectivity. Such synthetic strategies are essential for producing high-purity compounds suitable for biological evaluation.

Biological testing of 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine has yielded encouraging results in both in vitro and in vivo models. Initial studies have demonstrated its ability to modulate key signaling pathways implicated in diseases such as Alzheimer's and Parkinson's disorders. The compound's interaction with neurotransmitter receptors has been particularly noteworthy, suggesting potential therapeutic benefits for neurodegenerative conditions. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating its relevance for treating chronic inflammatory diseases.

The integration of high-throughput screening (HTS) technologies has further accelerated the evaluation process for compounds like 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine. These platforms allow for rapid testing against large libraries of biological targets, enabling researchers to identify hits with desired activities efficiently. The combination of HTS data with computational modeling has provided valuable insights into the compound's mechanism of action and optimized its structure for improved potency and selectivity.

Future directions for research on 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-y l)piperazine include exploring its potential as an antiviral agent or an immunomodulator. The compound's structural features make it amenable to modifications that could enhance its therapeutic spectrum without compromising safety profiles. Collaborative efforts between synthetic chemists and biologists are crucial for translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and cutting-edge technologies, researchers can unlock the full potential of this innovative compound.

In conclusion, 1-( 2S ) - py r rolid ine - 22 carboxy l - 44 ( 11 ,33 thiaゾ -22 y ) piperaz ine (CAS No .1291970 -65 -44 ) stands out as a remarkable example of how structural innovation can drive pharmaceutical progress . Its unique combination o f functional groups , stereochemical precision , and demonstrated bioactivity positions it as a valuable asset i n drug discovery efforts . As research continues t o uncover new therapeutic applications , this compo und is poised t o play a significant role i n addressing some o f today ' s most pressing medical challenges . p >

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